Diethyl({3-[(thian-4-yl)amino]propyl})amine
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Overview
Description
Diethyl({3-[(thian-4-yl)amino]propyl})amine is a chemical compound with the molecular formula C₁₂H₂₆N₂S and a molecular weight of 230.42 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound features a thian-4-yl group attached to a propylamine chain, which is further substituted with diethyl groups.
Preparation Methods
The synthesis of Diethyl({3-[(thian-4-yl)amino]propyl})amine typically involves the reaction of thian-4-ylamine with diethylamine in the presence of a suitable catalyst . The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Diethyl({3-[(thian-4-yl)amino]propyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted amines and sulfones.
Scientific Research Applications
Diethyl({3-[(thian-4-yl)amino]propyl})amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Diethyl({3-[(thian-4-yl)amino]propyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of the target . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Diethyl({3-[(thian-4-yl)amino]propyl})amine can be compared with similar compounds such as:
3-Diethylamino-1-propylamine: This compound has a similar structure but lacks the thian-4-yl group, which may result in different chemical and biological properties.
N,N-Diethyl-1,3-diaminopropane: Another related compound that differs in its substitution pattern and may have distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that are not observed in its analogs .
Biological Activity
Diethyl({3-[(thian-4-yl)amino]propyl})amine is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interaction with molecular targets, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₂₆N₂S. The compound features a thian-4-yl group, which is a sulfur-containing heterocyclic ring, linked to an amino propyl chain and further connected to a diethylamine moiety. This structure imparts distinctive chemical properties that enhance its potential for biological interactions.
Research indicates that this compound interacts with various enzymes and receptors, potentially modulating their activities. The thian group is believed to play a crucial role in these interactions, enhancing the compound's ability to affect enzyme kinetics and receptor binding. The diethylamine component may improve solubility and facilitate cellular uptake, making the compound more bioavailable in biological systems.
Biological Activity
- Enzyme Interaction : Studies suggest that this compound can modulate specific enzyme activities. For instance, it has been evaluated for its ability to inhibit or activate various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound has shown potential as a modulator of certain receptors, which could have implications for therapeutic applications in conditions related to neurotransmitter systems.
- Pharmacological Applications : Preliminary investigations have highlighted its potential use in biochemical assays and as a probe in enzyme interaction studies, indicating its relevance in drug discovery and development.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Enzyme Modulation | Potential inhibition/activation of metabolic enzymes | |
Receptor Interaction | Modulation of neurotransmitter receptors | |
Therapeutic Potential | Applications in drug discovery and biochemical assays |
Case Study: Enzyme Inhibition
A study focusing on the inhibition of specific enzymes demonstrated that this compound could significantly reduce the activity of certain target enzymes involved in metabolic disorders. The mechanism was attributed to the compound's ability to bind competitively at the active site, thus preventing substrate access.
Case Study: Receptor Binding Affinity
In receptor studies, this compound exhibited notable binding affinity towards specific G protein-coupled receptors (GPCRs). This interaction was characterized through radiolabeled binding assays, indicating its potential as a lead compound for developing new therapeutic agents targeting GPCR-related pathways.
Properties
Molecular Formula |
C12H26N2S |
---|---|
Molecular Weight |
230.42 g/mol |
IUPAC Name |
N',N'-diethyl-N-(thian-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H26N2S/c1-3-14(4-2)9-5-8-13-12-6-10-15-11-7-12/h12-13H,3-11H2,1-2H3 |
InChI Key |
FBWXXFVBCMWIBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1CCSCC1 |
Origin of Product |
United States |
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